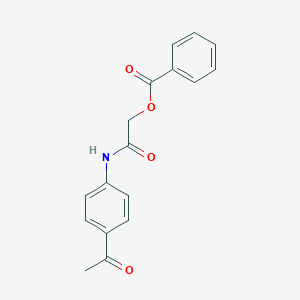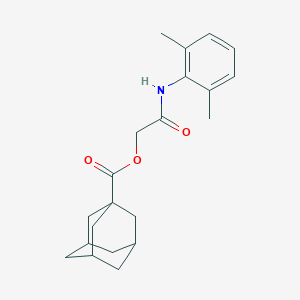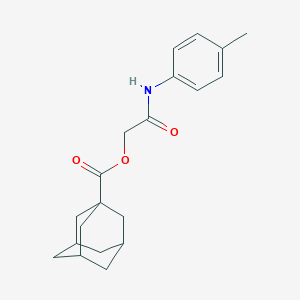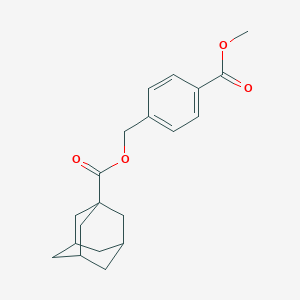![molecular formula C25H24N2O5S B305732 N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305732.png)
N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, commonly known as DMPT, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. DMPT is a thiazolidine derivative that has been synthesized through various methods, including the reaction of 2,6-dimethylphenyl isocyanate with 5-(3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene)thiazolidine-2,4-dione.
Mecanismo De Acción
DMPT exerts its biological activity through various mechanisms. In medicine, DMPT has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. In agriculture, DMPT has been shown to increase the expression of growth hormone-releasing hormone (GHRH) and growth hormone (GH), leading to improved growth performance and feed efficiency in livestock.
Biochemical and Physiological Effects:
DMPT has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In medicine, DMPT has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), leading to anti-inflammatory effects. In agriculture, DMPT has been shown to increase the expression of GHRH and GH, leading to improved growth performance and feed efficiency in livestock.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for use in various assays. However, DMPT also has some limitations, including its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the research and development of DMPT. In medicine, DMPT could be further studied for its potential anti-tumor effects, as well as its ability to modulate the immune system. In agriculture, DMPT could be further studied for its potential to improve the growth performance and feed efficiency of livestock, as well as its potential to reduce the environmental impact of livestock farming. In environmental science, DMPT could be further studied as a tracer to study the fate and transport of pollutants in groundwater.
Métodos De Síntesis
The synthesis of DMPT involves the reaction of 2,6-dimethylphenyl isocyanate with 5-(3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene)thiazolidine-2,4-dione. This reaction results in the formation of DMPT, which can be purified through various methods, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, DMPT has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, DMPT has been used as a feed additive for livestock, as it has been shown to improve growth performance and feed efficiency. In environmental science, DMPT has been used as a tracer to study the fate and transport of pollutants in groundwater.
Propiedades
Nombre del producto |
N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Fórmula molecular |
C25H24N2O5S |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-[(5E)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C25H24N2O5S/c1-5-12-32-19-11-10-18(13-20(19)31-6-2)14-21-24(29)27(25(30)33-21)15-22(28)26-23-16(3)8-7-9-17(23)4/h1,7-11,13-14H,6,12,15H2,2-4H3,(H,26,28)/b21-14+ |
Clave InChI |
CLLWLANOCFZHAN-KGENOOAVSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=C(C=CC=C3C)C)OCC#C |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=C(C=CC=C3C)C)OCC#C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=C(C=CC=C3C)C)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



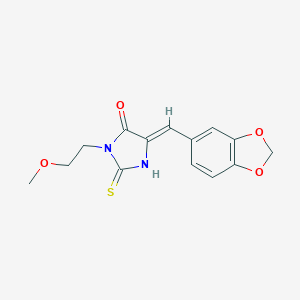
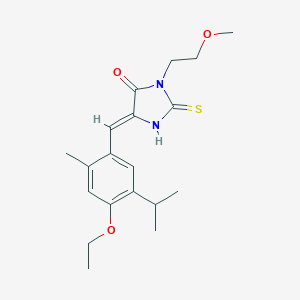
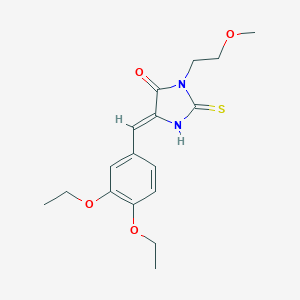
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
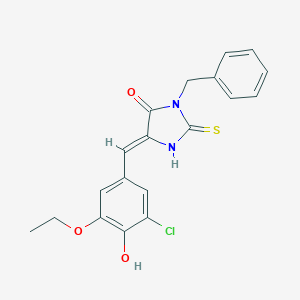
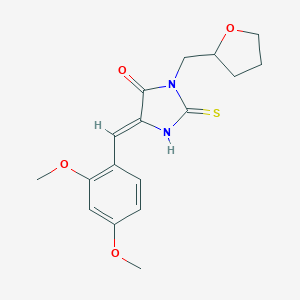
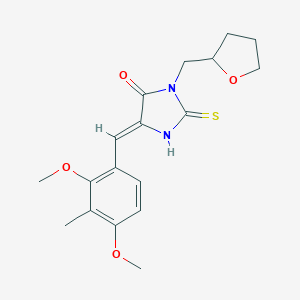
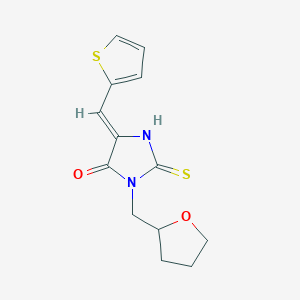
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)
